molecular formula C16H19N3O2 B2747457 N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203180-69-1

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2747457
CAS RN: 1203180-69-1
M. Wt: 285.347
InChI Key: PDVYAZMHSULUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as BE-3-17-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylacetamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A significant area of research involves the design and synthesis of compounds that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them prime targets for anticancer agents. For example, compounds have been synthesized that demonstrate potent dual inhibition, offering a promising approach for antitumor therapy. These compounds often feature modifications that enhance their inhibitory potency against both human TS and DHFR, with some designed to improve the spectrum of tumor inhibition compared to existing drugs (Gangjee et al., 2009; Gangjee et al., 2000).

Structural Insights and Binding Modes

Research also encompasses the X-ray crystallography of compounds to understand their binding modes and interactions with target enzymes. Such studies provide insights into how the compounds inhibit their targets and guide the design of more effective and selective inhibitors. The crystal structures of related compounds have revealed how modifications affect binding and enzyme inhibition, offering clues for optimizing antitumor and antifolate activities (Subasri et al., 2016).

Targeting Pathogens

Some research efforts are directed towards developing compounds that selectively inhibit DHFR from pathogens, offering a route to treat opportunistic infections in immunocompromised patients. For instance, certain analogues have shown potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, which are responsible for severe infections in individuals with AIDS (Gangjee et al., 2007).

Enhancing Aqueous Solubility and Oral Absorption

Another area of focus is on enhancing the aqueous solubility and oral absorption of these compounds. Modifications to the molecular structure, such as inserting a piperazine unit, have led to significant improvements in solubility and absorption, making the compounds more viable as oral antitumor agents. These improvements are crucial for the development of clinically relevant drugs that can be administered orally (Shibuya et al., 2018).

Ligand-Protein Interactions

Understanding ligand-protein interactions is key to designing more effective drugs. Studies involving molecular docking and quantum mechanical analyses offer insights into how these compounds interact with their target enzymes at the molecular level, informing the design of more potent and selective inhibitors (Mary et al., 2020).

properties

IUPAC Name

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-18(10-14-7-5-4-6-8-14)16(21)11-19-12-17-13(2)9-15(19)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVYAZMHSULUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

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